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Welcome to the Technical Support Center for researchers, scientists, and drug development
professionals. This resource provides troubleshooting guidance and frequently asked questions
(FAQs) to enhance the integration and analysis of Patient-Reported Outcome Measures
(PROMS) in Blood and Marrow Transplantation (BMT) clinical trials.

Frequently Asked Questions (FAQSs)

Q1: What are the most critical first steps when planning to incorporate PROMs into a BMT trial?

Al: The initial and most critical steps involve developing a clear PROM protocol and selecting
the appropriate instruments. The protocol should be created in collaboration with investigators,
trial coordinators, and other key team members.[1] It is essential to start with a thorough review
of existing literature and to involve patients in identifying the most relevant outcomes to
measure.[2] The Patient-Reported Outcomes Measurement Information System (PROMIS) is a
valuable resource for this process.[2]

Q2: How can we minimize missing PROM data, a common issue in longitudinal BMT trials?

A2: Minimizing missing data is crucial as it can reduce the statistical power of a trial and
introduce bias.[1] Estimates suggest that 30% of clinical trials have over 20% of missing quality
of life data.[1] To mitigate this, several strategies can be employed:

» Build Strong Participant Relationships: Foster a sense of partnership with participants
through personalized communication and by emphasizing the value of their contributions.[3]
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» Simplify Participation: Make the process as easy as possible with flexible scheduling, user-
friendly electronic platforms, and concise questionnaires.[3]

e Provide Incentives: Offer incentives such as gift cards, certificates, or access to study results
to maintain engagement.|[3]

o Clear and Consistent Communication: Keep participants informed about the study's progress
and send timely reminders for data collection.[3]

e Proactive Problem-Solving: Anticipate potential barriers to participation, such as
transportation or childcare needs, and offer solutions.[3]

Q3: What are the best practices for transitioning from paper-based PROMs to electronic
PROMs (ePROMSs)?

A3: Migrating from paper to electronic formats requires careful consideration to maintain the
integrity of the measure.[4][5] Best practices include:

e Ensuring "Faithful Migration": The electronic version should be a faithful representation of the
original paper instrument to ensure comparability.[4][5]

» Usability Testing: Conduct usability testing with a representative patient sample to ensure the
electronic platform is user-friendly.[6]

» Standardized Implementation: Follow established best practices for ePROM system
functionality, such as not offering default responses and providing clear navigation.[5]

» Training: Provide comprehensive training for both participants and research staff on how to
use the ePROM system.[5]

Q4: How should we handle unexpected distressing PROM responses from patients during a

trial?

A4: It is crucial to have a pre-defined protocol for managing "PRO alerts," which are distressing
patient-reported data that may require clinical intervention. In the absence of a formal trial-level
guidance, research staff may feel compelled to provide off-protocol co-interventions.[7] The

protocol should outline the steps for reviewing and responding to such alerts, including when to
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notify the clinical team. For example, at Kaiser Permanente, a high symptom burden reported
on the FACT-G7 triggers an automatic notification to the oncology nurse, who then informs the
physician.[8]

Troubleshooting Guides

Issue 1: High Participant Dropout Rate in Longitudinal
PROM Collection

Symptoms:

 Increasing number of missed PROM submissions over time.

o Participants explicitly withdrawing from the study.

« Difficulty contacting participants for follow-up.

Possible Causes:

o Participant Burden: The data collection process is too time-consuming or difficult.
o Lack of Engagement: Participants do not feel their contributions are valuable.

 Logistical Barriers: Participants face challenges such as transportation, health issues, or lack
of access to technology.

Troubleshooting Steps:

o Review and Simplify Data Collection: Assess the length and frequency of questionnaires. If
possible, shorten the instruments or reduce the number of data collection points.

e Enhance Participant Communication: Implement a regular communication plan that includes
study updates and expressions of appreciation for their continued participation.

o Offer Flexible Data Collection Options: Provide multiple methods for PROM completion, such
as online portals, mobile apps, or telephone interviews.[1]
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» Implement or Increase Incentives: Consider offering escalating incentives for completing
successive waves of the study or a bonus for completing all data collection points.[9]

o Conduct Exit Interviews: When a participant drops out, attempt to conduct a brief, non-
intrusive exit interview to understand their reasons. This information can help identify and
address systemic issues.[10]

Issue 2: Inconsistent PROM Administration Across
Multiple Trial Sites

Symptoms:

« Variability in the level of assistance provided to patients during PROM completion.
 Inconsistent timing of PROM administration relative to clinical consultations.

» Discrepancies in how missing data is handled at different sites.

Possible Causes:

e Lack of a standardized protocol for PROM administration.

» Inadequate training for research staff.

o Ambiguity in the trial protocol regarding PROM-specific procedures.
Troubleshooting Steps:

¢ Develop a Detailed Standard Operating Procedure (SOP): Create a comprehensive SOP
that clearly outlines every step of the PROM administration process, including:

o The exact timing of administration (e.g., before or after the clinical consultation).[1]

o The level of assistance that can be provided to patients (e.g., reading questions aloud
without interpreting them).[1]

o A clear procedure for handling and documenting missing data.[1]
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e Mandatory Staff Training: Conduct mandatory and standardized training for all research staff
involved in PROM collection across all sites. This training should cover the SOP in detail and

include role-playing scenarios.

e Regular Quality Control Checks: Implement a system for regular monitoring of PROM
administration consistency across sites. This could involve periodic site visits, remote
observation, or review of administration records.

o Centralized Data Monitoring: Establish a centralized system to monitor incoming PROM data
for inconsistencies that might indicate administration issues.

Quantitative Data Summary

Table 1: Longitudinal Changes in Patient-Reported Outcomes Post-HSCT

. . ) Physical Function Social Function (p-
Time Point Fatigue (p-value)
(p-value) value)

1 Month Post-
Increased (p <.001) Decreased (p < .001) Decreased (p < .001)

transplant

3 Months Post- Returned to Baseline ] )
Returned to Baseline Returned to Baseline

transplant (p <.001)

Source: HMP Global Learning Network[11]

Table 2: Comparison of Patient-Reported Outcomes at 5 Years Post-Transplant by Graft

Source
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Peripheral
Bone Marrow
Outcome o Blood .
Recipients L. p-value Interpretation
Measure Recipients

(Mean Score)
(Mean Score)

Mental Health

Inventory

78.9 72.2 0.011 Higher is better
Psychological
Well-Being
Lee Chronic
GVHD Symptom  13.1 19.3 0.004 Lower is better
Score

Source: PubMed Central[12]

Experimental Protocols
Protocol 1: Standard Operating Procedure for Electronic
PROM (ePROM) Data Collection

1. Objective: To standardize the collection of ePROM data in BMT clinical trials to ensure data

quality and consistency.

2. Materials:

Validated ePROM software/platform.

Tablet, computer, or smartphone for patient use.

Private and comfortable space for the patient.

Standardized script for research staff.

3. Procedure: 3.1. Patient Onboarding and Training: 3.1.1. At the baseline visit, a trained
research staff member will introduce the ePROM system to the participant. 3.1.2. The staff
member will follow a standardized script to explain the purpose of the PROMs and how to use
the electronic device and software. 3.1.3. The patrticipant will be guided through a practice
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questionnaire to ensure they are comfortable with the system.[5] 3.2. Administration Schedule:
3.2.1. ePROMs will be administered at predefined time points as specified in the trial protocol
(e.g., baseline, day +30, day +100, 6 months, 1 year). 3.2.2. Automated reminders will be sent
to participants via email or SMS 1-2 days before a scheduled assessment. 3.3. In-Clinic Data
Collection: 3.3.1. Upon arrival at the clinic for a study visit, the participant will be provided with
a sanitized tablet. 3.3.2. The research staff will log the participant into the ePROM system.
3.3.3. The participant will complete the questionnaires in a private area before their
consultation with the clinician. 3.4. Remote Data Collection: 3.4.1. For remote assessments,
participants will receive a secure link to the ePROM platform. 3.4.2. Technical support contact
information will be provided in case of any issues. 3.5. Data Quality Checks: 3.5.1. The ePROM
system should be configured to capture a data point for every item, indicating either a response
or an intentional skip.[5] 3.5.2. The system should not have default response selections.[5]
3.5.3. Immediately after completion, the research staff will check for completeness and ask the
patient to complete any missed questions, if permissible by the protocol.[1]

Protocol 2: Statistical Analysis of PROM Data

1. Objective: To outline a standardized approach for the statistical analysis of PROM data from
BMT trials.

2. Pre-specification: 2.1. The statistical analysis plan (SAP) for PROMs must be pre-specified
in the trial protocol.[4] 2.2. The SAP should detail the handling of missing data, definitions of
clinically meaningful change, and methods for multiplicity adjustment.[4]

3. Data Handling: 3.1. Scoring: PROMs will be scored according to the developer's manual.
3.2. Missing Data: The amount and pattern of missing data will be described. If missing data
exceeds a pre-specified threshold (e.g., 20%), sensitivity analyses will be conducted to assess
the robustness of the results.[1] Population modeling approaches can be used to provide
accurate estimations for participants with missing data.[13] 3.3. Assumptions: The assumptions
underlying the chosen statistical models will be tested.

4. Analysis Methods: 4.1. Descriptive Statistics: Baseline PROM scores and demographic data
will be summarized using means, standard deviations, medians, and ranges for continuous
variables, and frequencies and percentages for categorical variables. 4.2. Longitudinal
Analysis: Linear mixed-effects models for repeated measures (MMRM) will be used to analyze
changes in PROM scores over time between treatment arms.[14] These models will adjust for
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baseline scores and other relevant covariates. 4.3. Time-to-Event Analysis: For outcomes like
time to definitive deterioration of a PROM score, survival analysis methods such as Kaplan-
Meier curves and Cox proportional hazards models will be used. 4.4. Interpretation: Results will
be interpreted in the context of minimally important differences (MIDs) for the specific PROM
instruments to determine clinical significance.

Visualizations
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Figure 1: Experimental workflow for implementing PROMSs in BMT clinical trials.
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Figure 2: Signaling pathway of chemotherapy-induced cognitive impairment.
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Figure 3: Role of JAK/STAT signaling in GVHD and related patient-reported symptoms.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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